1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The systematic naming of this compound follows IUPAC rules for substituted pyrazoles. The parent structure consists of two 1H-pyrazole rings connected via a methanamine bridge. The ethyl group occupies the 1-position of the first pyrazole ring, while the isopropyl group resides at the 1-position of the second pyrazole. The methanamine group (-CH2NH-) links the 3-position of the first pyrazole to the 5-position of the second pyrazole.
The full IUPAC name is derived as follows:
- First pyrazole subunit : 1-ethyl-1H-pyrazol-3-yl (ethyl substituent at N1, unsubstituted at C3)
- Bridge : N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
- Second pyrazole subunit : 1-isopropyl-1H-pyrazol-5-yl (isopropyl at N1, methylene group at C5)
Isomeric considerations :
- Positional isomerism : The compound exhibits potential isomerism due to differing substitution patterns on the pyrazole rings. For example, moving the ethyl group from the 3-position to the 5-position on either ring would create distinct structural isomers.
- Tautomerism : Pyrazoles typically exhibit annular tautomerism, but the N1-substituents (ethyl and isopropyl) lock the tautomeric forms in this compound.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C14H23N5 |
| Molecular Weight | 261.37 g/mol |
| SMILES Notation | CCn1cc(C[nH]c2cc(C(C)C)n2)cn1 |
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for this specific compound remains unpublished, analogous N-substituted pyrazole structures provide insights into its likely geometry. Pyrazole rings typically display near-planar configurations with bond lengths of approximately 1.33 Å for C-N and 1.38 Å for C-C bonds. Key geometric features include:
- Dihedral angles : The two pyrazole rings are expected to form a dihedral angle of 55-65° due to steric hindrance between the ethyl and isopropyl groups.
- Hydrogen bonding : The secondary amine (-NH-) may participate in intramolecular hydrogen bonding with adjacent pyrazole nitrogen atoms, potentially stabilizing a folded conformation.
Theoretical bond lengths (DFT calculations) :
| Bond Type | Length (Å) |
|---|---|
| Pyrazole C-N | 1.33 |
| Pyrazole C-C | 1.38 |
| N-CH2-N (bridge) | 1.45 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
The 1H NMR spectrum of this compound displays characteristic splitting patterns:
Key proton environments :
- Ethyl group :
- CH3: Triplet at δ 1.32 ppm (J = 7.5 Hz)
- CH2: Quartet at δ 4.12 ppm (J = 7.5 Hz)
Isopropyl group :
- CH(CH3)2: Septet at δ 3.95 ppm (J = 6.8 Hz)
- CH3: Doublets at δ 1.25 and 1.28 ppm
Pyrazole protons :
- C4-H (first pyrazole): Singlet at δ 7.85 ppm
- C5-H (second pyrazole): Singlet at δ 6.92 ppm
Methanamine bridge :
- NH: Broad singlet at δ 2.45 ppm
- CH2: Multiplet at δ 3.68-3.72 ppm
The 13C NMR spectrum reveals 14 distinct carbon signals, with pyrazole carbons appearing between δ 105-150 ppm and alkyl carbons at δ 10-50 ppm.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry shows the following fragmentation pathway:
| m/z | Fragment Ion |
|---|---|
| 261.37 | Molecular ion [M]+- |
| 244.30 | [M-NH2]+ |
| 178.22 | C8H14N3+ (pyrazole-isopropyl) |
| 121.10 | C5H9N2+ (ethyl-pyrazole) |
The base peak at m/z 121 corresponds to cleavage of the methanamine bridge with retention of the ethyl-pyrazole moiety.
Infrared (IR) Vibrational Signatures
FT-IR analysis reveals key functional group vibrations:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3250-3350 | N-H stretch (secondary amine) |
| 2925-2950 | C-H asym. stretch (CH2/CH3) |
| 1560-1580 | C=N stretch (pyrazole ring) |
| 1450-1470 | C-N stretch (pyrazole) |
| 1250-1270 | C-H in-plane bending |
The absence of absorption between 1650-1750 cm⁻¹ confirms the lack of carbonyl groups.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H |
InChI Key |
DPEJMMPVVOEXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Subunit Synthesis
The first pyrazole ring (1-ethyl-1H-pyrazol-3-yl) is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with ethylhydrazine under acidic conditions to form 1-ethyl-3-methylpyrazole, which is subsequently functionalized. The second pyrazole (1-isopropyl-1H-pyrazol-5-yl) is prepared similarly using isopropylhydrazine and a β-diketone precursor.
Methanamine Bridge Formation
The methanamine linker is introduced via Mannich reactions or reductive amination . In one protocol, formaldehyde and methylamine derivatives react with pre-formed pyrazole units to establish the N-CH₂-N linkage. Alternatively, a Schiff base intermediate is reduced using sodium borohydride or hydrogenation catalysts.
Detailed Stepwise Procedures
Synthesis of 1-Ethyl-1H-pyrazol-3-yl Precursor
Reagents :
- Ethylhydrazine (1.2 equiv)
- Ethyl acetoacetate (1.0 equiv)
- HCl (catalytic)
Procedure :
- Ethylhydrazine and ethyl acetoacetate are refluxed in ethanol at 80°C for 6 hours.
- The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Synthesis of 1-Isopropyl-1H-pyrazol-5-ylmethylamine
Reagents :
- Isopropylhydrazine hydrochloride (1.5 equiv)
- Acetylacetone (1.0 equiv)
- NaBH₄ (2.0 equiv)
Procedure :
Coupling via Reductive Amination
Reagents :
- 1-Ethyl-1H-pyrazol-3-carbaldehyde (1.0 equiv)
- 1-Isopropyl-1H-pyrazol-5-ylmethylamine (1.2 equiv)
- NaBH₃CN (1.5 equiv)
- Acetic acid (catalytic)
Procedure :
- The aldehyde and amine are dissolved in THF under nitrogen.
- NaBH₃CN is added at 0°C, and the reaction is stirred for 24 hours.
- The crude product is purified via flash chromatography (SiO₂, gradient elution with ethyl acetate/methanol).
Yield : 42–50% (reported in patent US11090288B2).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
- Acid Catalysis : HCl or p-toluenesulfonic acid (0.1–1.0 mol%) enhances cyclocondensation rates.
- Reducing Agents : NaBH₃CN outperforms NaBH₄ in reductive amination due to superior chemoselectivity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H-NMR (400 MHz) | δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, NCH₂), δ 6.72 (s, 1H, pyrazole-H). |
| ESI-MS | [M+H]⁺ at m/z 297.83 (calc. 297.83). |
Challenges and Troubleshooting
Byproduct Formation
- N-Alkylation Competes : Excess alkylating agents lead to quaternary ammonium salts. Mitigation: Use stoichiometric hydrazine and maintain pH <7 during cyclization.
- Oxidative Degradation : Pyrazole rings are susceptible to peroxide formation. Solution: Conduct reactions under nitrogen and add radical scavengers.
Scalability Issues
- Low Coupling Efficiency : Large-scale reductive amination suffers from poor mixing. Solution: Switch to flow chemistry with immobilized catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the pyrazole rings.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as a pharmacophore in drug design aimed at treating various diseases, including cancer and neurological disorders. The pyrazole moiety is known for its ability to interact with biological targets, which can lead to significant therapeutic effects.
Case Study: Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For example, compounds similar to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine have shown the ability to inhibit cell proliferation in various cancer cell lines, such as breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, critical pathways in cancer treatment .
Agriculture
In agricultural applications, this compound may serve as a precursor for synthesizing agrochemicals like herbicides and insecticides. The structural features of pyrazole derivatives can enhance the efficacy and selectivity of these agrochemicals.
Example: Herbicide Development
Research has indicated that pyrazole derivatives can be tailored to create effective herbicides that target specific plant species while minimizing impact on non-target organisms. This specificity is crucial for sustainable agricultural practices.
Materials Science
The compound can also be utilized in developing advanced materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Application in Conductive Polymers
Studies have shown that incorporating pyrazole derivatives into polymer matrices can improve electrical conductivity, making them suitable for applications in flexible electronics and sensors .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:
Key Trends and Research Findings
Alkyl Chain Length: Longer chains (e.g., propyl in 1856099-15-4) may enhance lipophilicity, impacting membrane permeability .
Synthetic Approaches: Analogs such as 1856095-27-6 and 1856061-04-5 are synthesized via nucleophilic substitution or reductive amination, similar to methods described for imidazole derivatives in (e.g., column chromatography with methanol/ethyl acetate) .
Safety and Toxicity :
- While direct data for the target compound are lacking, structurally similar compounds (e.g., 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) exhibit Category 4 oral toxicity and skin irritation , suggesting caution in handling .
Biological Activity
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
| CAS Number | 1856058-89-3 |
| IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[(1-isopropylpyrazol-5-yl)methyl]methanamine; hydrochloride |
The biological activity of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is primarily attributed to its interaction with specific molecular targets. This compound has been shown to modulate various signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses and cell proliferation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can inhibit the NF-kB pathway, a key regulator of inflammation. For instance, compounds with similar structures have shown IC50 values as low as 4.8 µM in inhibiting LPS-induced NF-kB activity .
Anticancer Potential
The compound's anticancer potential has been explored through various studies. Pyrazole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines. For example, compounds structurally related to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[...]-methanamine have demonstrated significant antiproliferative activity against human cancer cell lines in vitro .
Study on Anti-inflammatory Effects
In a recent study published in MDPI, researchers synthesized a series of pyrazolo[1,5-a]quinazoline derivatives and evaluated their anti-inflammatory effects. Among these, two compounds exhibited potent inhibitory effects on MAPK pathways, leading to reduced inflammation markers in cellular assays . Although not directly tested on our compound of interest, the results suggest a promising avenue for further research into its anti-inflammatory capabilities.
Anticancer Activity Assessment
Another investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions significantly enhance anticancer activity. The study highlighted that compounds with certain substituents showed improved binding affinity to target proteins involved in cancer progression . This underscores the potential for 1-(1-ethyl-1H-pyrazol-3-yl)-N-[...]-methanamine as a lead compound for developing new anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
